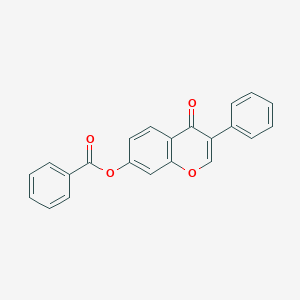

4-oxo-3-phenyl-4H-chromen-7-yl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-oxo-3-phenyl-4H-chromen-7-yl benzoate” is a chemical compound with the linear formula C17H12O4 . It has a molecular weight of 280.283 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

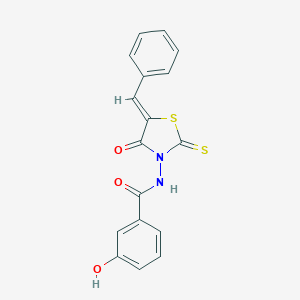

Molecular Structure Analysis

The molecular structure of “4-oxo-3-phenyl-4H-chromen-7-yl benzoate” is represented by the linear formula C17H12O4 . The CAS Number of this compound is 13020-22-9 .

Applications De Recherche Scientifique

Pharmacological Research

This compound, belonging to the chromen family, is often used in pharmacological studies due to its structural similarity to flavonoids, which are known for their diverse biological activities. Research has shown that chromen derivatives can exhibit a range of pharmacological properties, including antioxidant , anti-cancer , anti-inflammatory , and vasorelaxant activities . These properties make it a valuable scaffold for developing new therapeutic agents.

Synthetic Chemistry

In synthetic chemistry, 4-oxo-3-phenyl-4H-chromen-7-yl benzoate serves as a precursor for synthesizing various complex molecules. Its reactive sites allow for modifications that can lead to the creation of novel compounds with potential biological activities .

Molecular Docking Studies

The compound’s structure allows it to bind with high affinity to certain biological targets. Molecular docking studies can predict the interaction between 4-oxo-3-phenyl-4H-chromen-7-yl benzoate and various proteins, which is crucial for drug design and discovery processes .

Cancer Research

Chromen derivatives have been studied for their role in cancer research, particularly in the inhibition of enzymes like matrix metallopeptidases (MMPs), which are involved in cancer cell migration and metastasis. This compound could serve as a platform for developing chemopreventive agents against invasive cancers .

Safety and Hazards

Propriétés

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-21-18-12-11-17(26-22(24)16-9-5-2-6-10-16)13-20(18)25-14-19(21)15-7-3-1-4-8-15/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIFKZIJDIDMPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Diethylamino)phenyl]-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B379603.png)

![Butyl 4-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B379604.png)

![Ethyl 5-acetyl-2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B379613.png)

![Diethyl 5-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B379616.png)

![Diethyl 5-{[(2-tert-butylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B379617.png)

![Ethyl 5-acetyl-2-{[(2-tert-butylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B379618.png)